molecular formula C10H16ClN3O2 B13622188 Methyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Methyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Cat. No.: B13622188
M. Wt: 245.70 g/mol
InChI Key: PFCYAGUZKYYCJU-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate: is a chemical compound with a complex structure that includes a pyrazole ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-5-methyl-1H-pyrazole with methyl 2-bromo-2-methylpropanoate in the presence of a base to form the desired product . The reaction conditions often include:

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both methyl and methylamino groups.

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

methyl 3-(4-chloro-5-methylpyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

InChI

InChI=1S/C10H16ClN3O2/c1-7-8(11)5-13-14(7)6-10(2,12-3)9(15)16-4/h5,12H,6H2,1-4H3

InChI Key

PFCYAGUZKYYCJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(C)(C(=O)OC)NC)Cl

Origin of Product

United States

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